Tetra(imidazole)diaquacopper (II)
Description
Tetra(imidazole)diaquacopper(II) is a copper(II) coordination complex with the general formula [Cu(C₃H₄N₂)₄(H₂O)₂]²⁺, where four imidazole ligands occupy equatorial positions, and two water molecules occupy axial positions. This octahedral geometry is stabilized by strong Jahn-Teller distortions typical of d⁹ Cu(II) centers . The compound is synthesized via solvent-free solid-state combustion or aqueous precipitation methods, yielding structurally identical products as confirmed by XRD . Its stability in both inert and oxygen-containing environments (up to 250°C) makes it a precursor for copper oxide nanoparticles and catalytic applications .
Properties
Molecular Formula |
C12H16CuN8O2-4 |
|---|---|
Molecular Weight |
367.85 g/mol |
IUPAC Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChI Key |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(imidazole)diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous solution. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for Tetra(imidazole)diaquacopper (II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetra(imidazole)diaquacopper (II) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Ligand Substitution Reactions: The imidazole ligands can be replaced by other ligands, such as amines or phosphines, under appropriate conditions.
Hydrolysis Reactions: The coordinated water molecules can be involved in hydrolysis reactions, leading to the formation of hydroxide complexes.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Ligand Substitution Reactions: Reagents such as ammonia or phosphine ligands can be used to replace the imidazole ligands.
Hydrolysis Reactions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation-Reduction Reactions: Products can include copper(I) or copper(III) complexes.
Ligand Substitution Reactions: Products include new coordination complexes with different ligands.
Hydrolysis Reactions: Products can include hydroxide complexes or free imidazole.
Scientific Research Applications
Tetra(imidazole)diaquacopper (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as a model for copper-containing enzymes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetra(imidazole)diaquacopper (II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding and other interactions with substrates. Molecular targets include enzymes and other proteins that contain copper-binding sites, as well as nucleic acids and other biomolecules.
Comparison with Similar Compounds
Tetra(imidazole)copper(II) Nitrate
- Formula: [Cu(C₃H₄N₂)₄(NO₃)₂]
- Coordination Geometry : Octahedral, with nitrate ions as counterions.
- Key Data: XRD patterns match simulated structures (PDF No. 27–1527) . Thermal decomposition initiates at 250°C, with a 10 kJ/mol lower activation energy in oxygen than in helium .
- Comparison: Unlike the diaqua complex, nitrate counterions reduce water coordination, enhancing thermal stability for nanoparticle synthesis .
Tetrakis(imidazole)sulfatocopper(II)
Substituted Imidazole Complexes
- Example : Tetrakis(2-ethyl-4-methylimidazole)copper(II) trifluoromethanesulfonate
- Coordination Geometry : Square-pyramidal due to steric hindrance from ethyl groups .
- Key Data :
- Comparison : Substituted imidazoles destabilize octahedral geometry, favoring distorted structures .
Functional Properties
Thermal Stability
| Compound | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Environment |
|---|---|---|---|
| [Cu(Im)₄(NO₃)₂] | 250 | 100 (He), 90 (O₂) | Solid-state |
| [Cu(Im)₄(H₂O)₂]²⁺ | ~200 (estimated) | Not reported | Solution |
| [Cu(Im)₄SO₄] | >250 | Not reported | Crystalline |
Insight : Nitrate complexes exhibit lower decomposition thresholds but higher utility in combustion synthesis .
Electronic and Optical Properties
- Tetra(imidazole)diaquacopper(II) : Exhibits d-d transitions in visible spectra (λ ~600–700 nm) due to Jahn-Teller splitting .
- Palladium/Platinum Analogues : Stronger metal-to-ligand charge transfer (MLCT) bands, e.g., Pd(II)-imidazole complexes show fluorescence at λ = 450–500 nm .
- Zinc(II) Analogues: Fluorescent properties (λ = 400–550 nm) due to aryl-carbazole ligands, unlike Cu(II)’s non-emissive nature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Tetra(imidazole)diaquacopper(II) complexes, and how do ligand ratios influence coordination geometry?
- Methodology : React Cu(II) salts with imidazole derivatives in polar solvents (e.g., DMF or aqueous solutions) under controlled pH (>8.5) to ensure equatorial saturation by imidazole ligands. Adjust the imidazole-to-copper ratio to favor tetraimidazole coordination, as excess imidazole prevents binuclear species . Characterization via UV-Vis spectroscopy (e.g., absorption bands at ~600 nm for Cu(II)-imidazole complexes) and elemental analysis confirms stoichiometry.
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of Tetra(imidazole)diaquacopper(II)?
- Methodology :
- Electronic Spectroscopy : Detect d-d transitions (e.g., visible absorption at 500–700 nm) to infer ligand-field splitting and geometry .
- EPR Spectroscopy : Analyze g-values (e.g., ) to distinguish between octahedral and distorted geometries .
- IR Spectroscopy : Identify imidazole ring vibrations (e.g., C=N stretch at 1600–1500 cm⁻¹) and confirm ligand coordination .
Q. How does pH affect the stability of Tetra(imidazole)diaquacopper(II) in aqueous solution?
- Methodology : Maintain pH >8.5 to stabilize the tetraimidazole complex. Below pH 8.5, protonation of imidazole disrupts coordination, leading to stepwise dissociation. Use pH-dependent UV-Vis titrations to monitor species distribution (e.g., hexaimidazole species at higher pH) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for Tetra(imidazole)diaquacopper(II) geometries?
- Methodology : Perform density functional theory (DFT) calculations to optimize molecular geometry and compare with crystallographic data. For example, discrepancies in bond lengths (e.g., Cu–N distances of 1.97–2.02 Å experimentally vs. 2.05 Å computationally) may arise from solvent effects or relativistic corrections . Use Hirshfeld surface analysis to evaluate intermolecular interactions in crystal structures .
Q. What strategies mitigate Jahn-Teller distortions in Tetra(imidazole)diaquacopper(II) complexes?
- Methodology : Introduce sterically bulky imidazole derivatives (e.g., 2-methylimidazole) to enforce axial compression. Compare X-ray structures (e.g., elongated vs. compressed octahedra) and correlate with magnetic measurements (e.g., μeff ~1.7–2.1 BM for dynamic Jahn-Teller effects) .
Q. How can Tetra(imidazole)diaquacopper(II) be integrated into functional materials like metal-organic frameworks (MOFs)?
- Methodology : Use bis(imidazole) ligands (e.g., 1,4-bis(imidazol-1-yl)butane) to bridge Cu(II) nodes, forming 2D/3D networks. Characterize MOFs via single-crystal XRD (e.g., PXRD patterns matching simulated structures) and assess proton conductivity (e.g., 10⁻³ S/cm at 80°C under humid conditions) .
Data Analysis and Interpretation
Q. How should researchers address conflicting crystallographic data for Tetra(imidazole)diaquacopper(II) complexes?
- Methodology :
- Refinement Tools : Use SHELXL for small-molecule refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
- Validation : Cross-check with CIF validation reports (e.g., R-factor discrepancies <5%) and analyze thermal ellipsoids for disorder .
- Comparative Analysis : Overlay multiple structures (e.g., using Mercury software) to identify systematic geometric variations .
Q. What experimental and computational approaches validate the magnetic behavior of Tetra(imidazole)diaquacopper(II)?
- Methodology :
- Magnetic Susceptibility : Measure temperature-dependent χ vs. T curves (e.g., Curie-Weiss fits for paramagnetic behavior).
- CASSCF Calculations : Model spin-orbit coupling and zero-field splitting parameters to explain deviations from ideal octahedral symmetry .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
